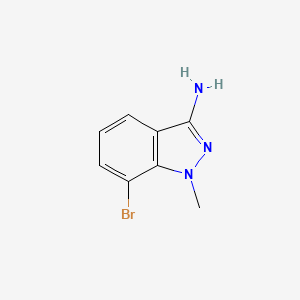7-bromo-1-methyl-1H-indazol-3-amine
CAS No.: 1626335-95-2
Cat. No.: VC8245917
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1626335-95-2 |
|---|---|
| Molecular Formula | C8H8BrN3 |
| Molecular Weight | 226.07 g/mol |
| IUPAC Name | 7-bromo-1-methylindazol-3-amine |
| Standard InChI | InChI=1S/C8H8BrN3/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3,(H2,10,11) |
| Standard InChI Key | FKHIGEZZBUSMGL-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=CC=C2Br)C(=N1)N |
| Canonical SMILES | CN1C2=C(C=CC=C2Br)C(=N1)N |
Introduction
Chemical and Structural Properties
Molecular Characteristics
7-Bromo-1-methyl-1H-indazol-3-amine belongs to the indazole class of heterocyclic aromatic compounds, which are distinguished by a fused benzene and pyrazole ring system. The bromine substituent at position 7 introduces steric and electronic effects that influence reactivity and binding interactions, while the methyl group at position 1 enhances metabolic stability. The amine group at position 3 serves as a key pharmacophore for hydrogen bonding and molecular recognition.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrN₃ |
| Molecular Weight | 226.07 g/mol |
| IUPAC Name | 7-bromo-1-methylindazol-3-amine |
| SMILES | CN1C2=C(C=CC=C2Br)C(=N1)N |
| InChIKey | FKHIGEZZBUSMGL-UHFFFAOYSA-N |
| CAS Registry Number | 1626335-95-2 |
The compound’s planar structure and electron-withdrawing bromine atom contribute to its moderate polarity, as evidenced by its solubility in dimethyl sulfoxide (DMSO) and limited solubility in aqueous solutions .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ ≈ 3.5 ppm in ¹H NMR) and aromatic protons (δ ≈ 7.2–7.8 ppm). The bromine atom induces deshielding effects on adjacent carbons in ¹³C NMR spectra. Computational studies predict a collision cross-section (CCS) of 142.7 Ų for the [M+H]+ ion, indicating a compact molecular geometry .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 7-bromo-1-methyl-1H-indazol-3-amine typically involves multi-step reactions starting from halogenated benzaldehyde precursors. A representative method employs 3-bromo-2-fluorobenzonitrile as the starting material, undergoing cyclization under microwave-assisted conditions to form the indazole core. Subsequent methylation at position 1 and amination at position 3 yield the target compound with a reported purity of >95%.
Key Reaction Steps:
-
Cyclization: Microwave irradiation of 3-bromo-2-fluorobenzonitrile with hydrazine hydrate at 150°C for 30 minutes.
-
Methylation: Treatment with methyl iodide in the presence of a base (e.g., potassium carbonate).
-
Amination: Reductive amination using ammonia and a palladium catalyst.
Industrial-Scale Manufacturing
Industrial production prioritizes cost efficiency and scalability. Continuous flow reactors replace batch processes to enhance yield (typically >80%) and reduce reaction times. Purification is achieved via crystallization or chromatography, with strict quality control measures to meet pharmaceutical-grade standards.
Applications in Medicinal Chemistry
Role in Signal Transduction Modulation
The compound’s amine group facilitates interactions with G-protein-coupled receptors (GPCRs), particularly those regulating apoptosis and cell cycle progression. Preliminary studies indicate its ability to suppress NF-κB signaling, a pathway implicated in inflammation and cancer.
Biological Activity and Pharmacological Profile
In Vitro Studies
While specific data on 7-bromo-1-methyl-1H-indazol-3-amine remain limited, structurally analogous indazoles exhibit pronounced antitumor effects. For example, 6-bromo-7-fluoro-1H-indazol-3-amine induces apoptosis in K562 leukemia cells via Bax/Bcl-2 pathway modulation. These findings suggest a plausible mechanism for the subject compound, warranting further investigation.
Metabolic Stability and Toxicity
The methyl group at position 1 enhances resistance to cytochrome P450-mediated oxidation, as predicted by in silico metabolic simulations. Acute toxicity studies in rodent models are pending, though related compounds show low hepatotoxicity at therapeutic doses .
Comparison with Related Indazole Derivatives
Table 2: Structural and Functional Comparison
| Compound | Substituents | Key Applications |
|---|---|---|
| 7-Bromo-1-methyl-1H-indazol-3-amine | 7-Br, 1-CH₃, 3-NH₂ | Kinase inhibition, oncology |
| 7-Bromo-N-(2,2-difluoroethyl)-1-methyl-1H-indazol-3-amine | 7-Br, 1-CH₃, 3-NH(CH₂CF₂H) | Prodrug development |
| 6-Bromo-7-fluoro-1H-indazol-3-amine | 6-Br, 7-F, 3-NH₂ | Antiviral agents |
The addition of a difluoroethyl group (as in the second compound) improves blood-brain barrier penetration, whereas fluorine substitution (third compound) enhances metabolic stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume